molecular formula C9H12O3S B3203899 Methyl 2,4-dimethylbenzenesulfonate CAS No. 102439-46-3

Methyl 2,4-dimethylbenzenesulfonate

Cat. No. B3203899
M. Wt: 200.26 g/mol
InChI Key: GLQVOCHZNZTUBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 2,4-dimethylbenzenesulfonate can be analyzed using techniques such as X-ray diffraction . The compound is also known as methyl p-xylene sulfonate, and its chemical formula is C9H12O3S.


Physical And Chemical Properties Analysis

Methyl 2,4-dimethylbenzenesulfonate’s physical and chemical properties include its molecular weight, density, melting point, boiling point, and toxicity information .

Scientific Research Applications

Nonlinear Optical Materials

Methyl 2,4-dimethylbenzenesulfonate derivatives have been explored for their nonlinear optical (NLO) properties. Research by Ogawa et al. (2008) delves into the variations in properties caused by anion exchange in 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives. They found that different derivatives exhibit varied thermal properties, solubility, and second harmonic generation (SHG) activities, making them potential candidates for NLO materials (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

Synthesis and Structure Studies

Sharutin et al. (2003) synthesized Tetraphenylbismuth 2,4-dimethylbenzenesulfonate and examined its structure using X-ray diffraction analysis, revealing significant insights into its molecular configuration (Sharutin, Egorova, Ivanenko, Sharutina, Pavlushkina, & Gerasimenko, 2003).

Optical and Thermal Properties

A study by Zahid et al. (2016) on the synthesis and growth of 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dimethylbenzenesulfonate (DSDMS) sheds light on its optical transmission region and mechanical stability. The crystal's dielectric and thermal behavior were also analyzed, highlighting its potential for various applications (Zahid, Kalaiyarasi, Krishna Kumar, Ganesh, Jaisankar, & Mohan Kumar, 2016).

Osmotic Coefficients in Aqueous Solutions

Ho et al. (1984) reported the osmotic coefficients of aqueous solutions of sodium 2,4-dimethylbenzenesulfonate. This study is crucial for understanding the behavior of these compounds in aqueous environments, which is important for various chemical processes and formulations (Ho, Kahlow, Bender, & Johnson, 1984).

properties

IUPAC Name

methyl 2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQVOCHZNZTUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292139
Record name Methyl 2,4-dimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethylbenzenesulfonate

CAS RN

102439-46-3
Record name Methyl 2,4-dimethylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102439-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
藤江 - 2023 - ir.library.osaka-u.ac.jp
Organic hypervalent iodine compounds are utilized as efficient oxidants and perform unique oxidative functionalizations of various substrates such as alkenes, ketones, and alkanes.[1] …
Number of citations: 2 ir.library.osaka-u.ac.jp
S Yang, H Li, P Li, J Yang, L Wang - Organic & Biomolecular …, 2020 - pubs.rsc.org
Here, we disclose an iron(II)-catalyzed I–O bond cleavage of Koser's hypervalent iodine reagents (HIRs) that initiated the radical cyclization of unsaturated oximes at room temperature. …
Number of citations: 27 pubs.rsc.org

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